REACTION_CXSMILES
|
[C:1]([OH:4])(=O)[CH3:2].[C:5]1([NH:11][NH2:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[N+:13]([C:16]1[O:20][C:19]([C:21](=O)C)=[CH:18][CH:17]=1)([O-:15])=[O:14].[CH3:24]N(C)C=O>>[N+:13]([C:16]1[O:20][C:19]([C:21]2[C:2]([CH:1]=[O:4])=[CH:24][N:11]([C:5]3[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=3)[N:12]=2)=[CH:18][CH:17]=1)([O-:15])=[O:14]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(O1)C(C)=O
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
Stir the resulting admixture for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
without heating
|
Type
|
CUSTOM
|
Details
|
with degased active charcoal
|
Type
|
ADDITION
|
Details
|
adding 16.3 g of phosphorus oxychloride to the thus-prepared solution of 5-nitro-2-acetylfuran-phenylhydrazone
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice at from 10° to 15° C
|
Type
|
STIRRING
|
Details
|
Stir for a further hour at this temperature
|
Type
|
WAIT
|
Details
|
for 24 hours at room temperature
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
Pour
|
Type
|
ADDITION
|
Details
|
the solution (containing 4-pyrazolylmethylenedimethylammonium salt) onto ice and water
|
Type
|
TEMPERATURE
|
Details
|
before cooling in ice
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |